molecular formula C8H10Cl2FN B596752 1-(3-Chloro-5-fluorophenyl)ethan-1-amine CAS No. 1263284-21-4

1-(3-Chloro-5-fluorophenyl)ethan-1-amine

Cat. No. B596752
CAS RN: 1263284-21-4
M. Wt: 210.073
InChI Key: YTFYFLQQTPBAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-5-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H9ClFN . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, transaminases have been used to carry out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was the best co-solvent .


Molecular Structure Analysis

The molecular structure of 1-(3-Chloro-5-fluorophenyl)ethan-1-amine consists of a two-carbon chain (ethan-1-amine) attached to a phenyl ring. The phenyl ring is substituted at the 3rd position with a chlorine atom and at the 5th position with a fluorine atom .

Scientific Research Applications

Synthesis of Antidepressant Molecules

This compound plays a significant role in the synthesis of antidepressant molecules. It’s used in metal-catalyzed reactions to create key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using this compound, have shown diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Inhibitors of Biological Processes

The compound is also used to identify inhibitors of various biological processes. For instance, it’s used in the synthesis of 1-[(3-chloro-4-fluorophenyl)methyl]piperazine, a key intermediate in the process .

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVJDCFVSXSRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-fluorophenyl)ethan-1-amine

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